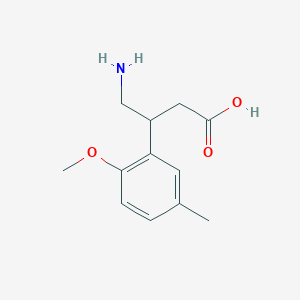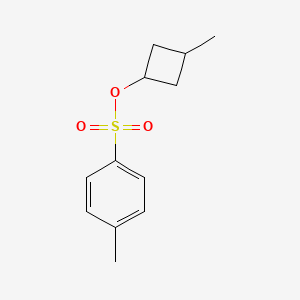
3-Methylcyclobutyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methylcyclobutyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C14H18O3S. It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 3-methylcyclobutanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylcyclobutyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-methylcyclobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-methylcyclobutanol+4-methylbenzenesulfonyl chloride→3-methylcyclobutyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-methylcyclobutyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 3-methylcyclobutanol and 4-methylbenzenesulfonic acid.
Oxidation: The cyclobutyl ring can undergo oxidation under strong oxidative conditions, leading to ring-opening and formation of carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products such as azides, thiocyanates, or amines.
Hydrolysis: 3-methylcyclobutanol and 4-methylbenzenesulfonic acid.
Oxidation: Carboxylic acids or ketones derived from the cyclobutyl ring.
Wissenschaftliche Forschungsanwendungen
3-methylcyclobutyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized cyclobutane derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions under mild conditions.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can release active pharmaceutical ingredients upon metabolic activation.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3-methylcyclobutyl 4-methylbenzene-1-sulfonate in chemical reactions typically involves the nucleophilic attack on the sulfonate ester group, leading to the displacement of the sulfonate moiety. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or other reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(benzyloxy)cyclobutyl 4-methylbenzenesulfonate: Similar in structure but with a benzyloxy group instead of a methyl group on the cyclobutyl ring.
(3-fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: Contains a fluorine atom on the cyclobutyl ring, which can significantly alter its reactivity and properties.
Eigenschaften
Molekularformel |
C12H16O3S |
|---|---|
Molekulargewicht |
240.32 g/mol |
IUPAC-Name |
(3-methylcyclobutyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H16O3S/c1-9-3-5-12(6-4-9)16(13,14)15-11-7-10(2)8-11/h3-6,10-11H,7-8H2,1-2H3 |
InChI-Schlüssel |
FMORSWRNBOHULX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C1)OS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)

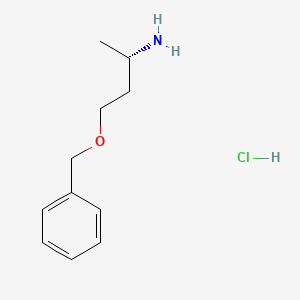

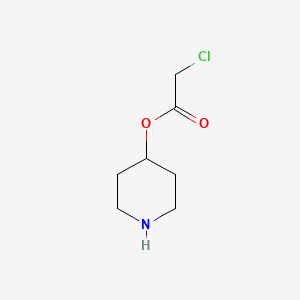
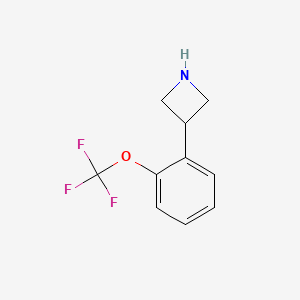

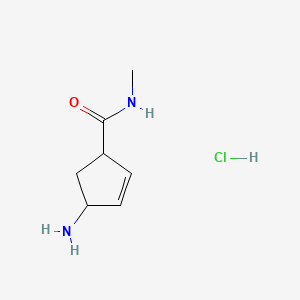

![Tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13557516.png)
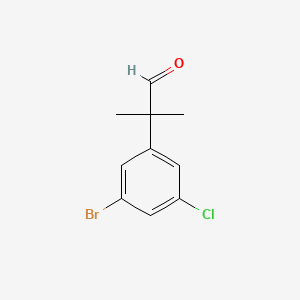
![2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)
